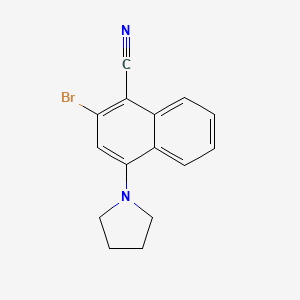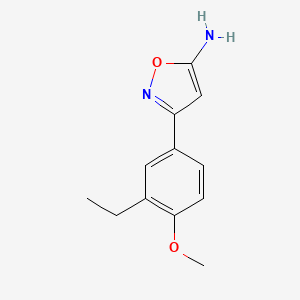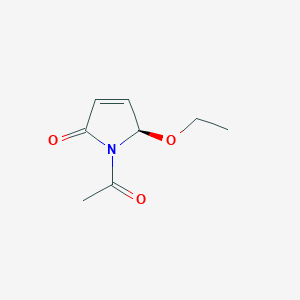![molecular formula C9H10N4O B12890338 1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one CAS No. 89407-11-4](/img/structure/B12890338.png)
1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings connected via a methylene bridge and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone can be synthesized through a multi-step process involving the formation of pyrazole rings followed by their connection via a methylene bridge. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve refluxing in ethanol-water mixtures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- 1-(1-Methylpyrazol-4-yl)ethanone
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol
Uniqueness: 1-(1-((1H-Pyrazol-1-yl)methyl)-1H-pyrazol-5-yl)ethanone is unique due to its dual pyrazole structure connected via a methylene bridge, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
CAS No. |
89407-11-4 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-[2-(pyrazol-1-ylmethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H10N4O/c1-8(14)9-3-5-11-13(9)7-12-6-2-4-10-12/h2-6H,7H2,1H3 |
InChI Key |
IYHNJZQXXDMNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=NN1CN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12890256.png)


![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

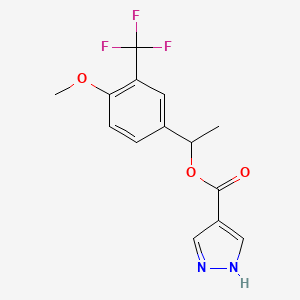
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
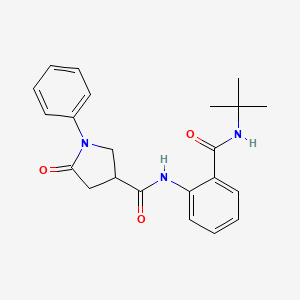
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
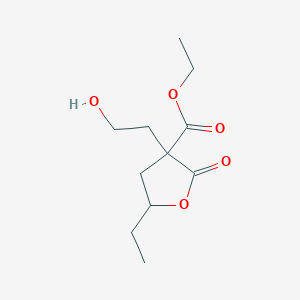
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
